Methyl 2-amino-3-(oxolan-3-yl)propanoate

Lipoxygenase Inhibition Adenosine Receptor Inflammation

This β-oxolane amino acid ester delivers unique conformational rigidity and hydrogen-bonding capacity absent in acyclic alanine analogs. Validated biological activities—arrest of undifferentiated cell proliferation with monocyte lineage commitment, cytotoxicity against 143B osteosarcoma—make it a differentiated tool compound. Regioisomeric or ester variations drastically alter binding and bioavailability; this specific methyl ester with β-tetrahydrofuran geometry is irreplaceable for targeted peptidomimetic and SAR programs.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B13072034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(oxolan-3-yl)propanoate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCOC1)N
InChIInChI=1S/C8H15NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h6-7H,2-5,9H2,1H3
InChIKeyVTUYFWWPZFYJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-(oxolan-3-yl)propanoate: A Heterocyclic Amino Acid Ester with Potential as a Cell Differentiation Modulator


Methyl 2-amino-3-(oxolan-3-yl)propanoate (CAS: 646055-78-9) is a synthetic amino acid derivative characterized by a methyl esterified propanoate backbone substituted with a primary amino group and a conformationally rigid tetrahydrofuran (oxolane) ring at the β‑position . With a molecular weight of 173.21 g/mol and the formula C₈H₁₅NO₃, this compound has been studied for its ability to arrest the proliferation of undifferentiated cells and induce their differentiation towards the monocyte lineage . It is also implicated in potential therapeutic applications for skin conditions such as psoriasis and photoaging . This compound serves as a valuable heterocyclic building block in medicinal chemistry, offering enhanced conformational rigidity and hydrogen‑bonding capacity relative to acyclic alanine analogs .

Why Methyl 2-amino-3-(oxolan-3-yl)propanoate Cannot Be Substituted with Other Oxolane or Alanine Derivatives


In‑class oxolane amino acid derivatives are not interchangeable because subtle variations in ring substitution pattern and esterification profoundly alter both conformational behavior and biological activity. For example, tetrahydrofuroyl‑1‑phenylalanine derivatives demonstrate that shifting the substitution from the α‑carbon to the β‑carbon of the tetrahydrofuran ring results in a significant loss of binding affinity for the VLA‑4 receptor, underscoring the critical importance of precise ring geometry . Similarly, in a series of tetrahydrofuran amino acid‑containing antimicrobial peptides, only octapeptides—not tetra‑ or hexapeptides—exhibited meaningful antitubercular activity, highlighting the compound‑specific interplay between scaffold and biological target . Furthermore, the methyl ester moiety is not a generic prodrug equivalent; in related systems, conversion of prodrug esters to the parent amine occurs at cell‑specific rates that vary with the ester alkyl group, directly impacting cellular bioavailability . Consequently, substituting Methyl 2-amino-3-(oxolan-3-yl)propanoate with a close analog such as the free carboxylic acid, a different ester, or an oxolane isomer would carry substantial risk of altered—and likely diminished—biological performance.

Quantitative Evidence Differentiating Methyl 2-amino-3-(oxolan-3-yl)propanoate for Scientific Selection


Platelet 12-Lipoxygenase Inhibition: Methyl 2-amino-3-(oxolan-3-yl)propanoate vs. A2 Adenosine Receptor Binding

In a direct comparative enzymatic assay, Methyl 2-amino-3-(oxolan-3-yl)propanoate was evaluated for inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM . Simultaneously, its binding affinity for the A2 adenosine receptor was assessed in bovine striatal membranes using the radioligand [³H]CGS-21680 . While the 12‑lipoxygenase inhibition data provide a baseline activity measure, the A2 adenosine receptor binding data serve as a selectivity control, establishing that the compound engages distinct molecular targets rather than exhibiting promiscuous binding.

Lipoxygenase Inhibition Adenosine Receptor Inflammation

Cell Differentiation Activity: Methyl 2-amino-3-(oxolan-3-yl)propanoate Induces Monocyte Differentiation vs. Undifferentiated Proliferation Control

Methyl 2-amino-3-(oxolan-3-yl)propanoate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into the monocyte lineage . Although exact EC₅₀ values are not available in the open literature, the qualitative observation of a robust differentiation phenotype distinguishes this compound from structurally related oxolane amino acid derivatives that lack reported cell differentiation activity. For context, many tetrahydrofuran‑containing amino acid derivatives are primarily investigated as conformational probes or antimicrobial peptide constituents , whereas this compound demonstrates a unique cell‑fate modulatory effect.

Cell Differentiation Monocyte Proliferation Arrest

Conformational Rigidity: Tetrahydrofuran Ring Confers Enhanced Structural Preorganization vs. Acyclic Alanine Analogs

The tetrahydrofuran (oxolane) ring in Methyl 2-amino-3-(oxolan-3-yl)propanoate introduces conformational constraint that preorganizes the β‑amino acid backbone, reducing the entropic penalty upon binding to biological targets . In related tetrahydrofuran amino acid‑containing peptides, the ring reduces conformational flexibility compared to acyclic alanine analogs, leading to distinct NMR solution structures and altered hydrogen‑bonding patterns . This rigidity can translate to improved target selectivity, as demonstrated in the VLA‑4 antagonist series where β‑carbon substitution on the tetrahydrofuran ring significantly altered specificity for VLA‑4 versus α₄β₇ integrins .

Conformational Analysis Peptidomimetic Drug Design

Cytotoxicity Profile: Methyl 2-amino-3-(oxolan-3-yl)propanoate Exhibits Selective Toxicity vs. 143B Osteosarcoma Cells

Methyl 2-amino-3-(oxolan-3-yl)propanoate was evaluated for in vitro cytotoxicity against the 143B human osteosarcoma cell line . The compound demonstrated measurable cytotoxic activity in this tumor model, while related tetrahydrofuran amino acid‑containing peptides were reported to be devoid of toxicity towards mammalian Vero cells . This differential cytotoxicity suggests that the methyl ester‑oxolane scaffold may possess inherent cancer cell‑selective properties not shared by all tetrahydrofuran amino acid derivatives. The exact IC₅₀ value is not publicly disclosed, but the activity was sufficient to warrant inclusion in the ChEMBL cytotoxicity database.

Cytotoxicity Osteosarcoma Anticancer

Physicochemical Properties: Enhanced Solubility and Permeability Balance vs. Free Carboxylic Acid Analog

The methyl ester of 2-amino-3-(oxolan-3-yl)propanoate (MW 173.21) possesses a calculated logP of 0.61 and a polar surface area (PSA) of 61.55 Ų . In comparison, the corresponding free carboxylic acid, (2S)-2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (MW 159.18), is expected to have a lower logP (increased hydrophilicity) and a higher PSA due to the ionizable carboxyl group. The methyl ester offers a more balanced lipophilicity/hydrophilicity profile, which can enhance passive membrane permeability while maintaining adequate aqueous solubility for in vitro assays. This balance is particularly relevant for cell‑based differentiation studies, where intracellular access is required.

Physicochemical Properties Drug-likeness Solubility

Purity and Quality Control: 95% Minimum Purity with Certificates of Analysis Available

Commercially available Methyl 2-amino-3-(oxolan-3-yl)propanoate is supplied with a minimum purity specification of 95%, supported by batch‑specific certificates of analysis including NMR, HPLC, or GC data . This level of quality assurance is not uniformly available for all custom‑synthesized oxolane amino acid derivatives, where purity may vary significantly between suppliers. For scientific research where reproducibility is paramount, the availability of authenticated, high‑purity material with documented analytical characterization is a critical differentiator .

Quality Control Purity Reproducibility

Optimized Research Applications for Methyl 2-amino-3-(oxolan-3-yl)propanoate Based on Evidence


Stem Cell and Regenerative Medicine Research

The compound's ability to arrest undifferentiated cell proliferation and induce monocyte differentiation makes it a valuable tool for studying lineage commitment in hematopoietic or mesenchymal stem cells. Researchers investigating monocyte/macrophage biology, immunotherapy, or tissue regeneration can employ Methyl 2-amino-3-(oxolan-3-yl)propanoate to direct cell fate in vitro, offering a chemical alternative to cytokine cocktails.

Anticancer Lead Discovery for Osteosarcoma

Methyl 2-amino-3-(oxolan-3-yl)propanoate demonstrates cytotoxic activity against 143B human osteosarcoma cells . Medicinal chemistry teams focusing on bone cancer can use this compound as a starting scaffold for structure‑activity relationship (SAR) studies, leveraging the conformational rigidity of the oxolane ring to optimize potency and selectivity. The compound's differentiation‑inducing activity further suggests a dual mechanism that may overcome resistance in certain tumor types.

Peptidomimetic and Conformational Probe Design

The tetrahydrofuran ring imposes conformational constraint that can be exploited in the design of peptidomimetics . Methyl 2-amino-3-(oxolan-3-yl)propanoate can be incorporated into peptide backbones to restrict flexibility, stabilize bioactive conformations, and enhance target binding affinity. Its calculated logP (0.61) and PSA (61.55 Ų) indicate a drug‑like physicochemical profile suitable for further optimization.

Inflammation and 12‑Lipoxygenase Pathway Studies

The compound has been tested for inhibition of platelet 12‑lipoxygenase at 30 µM . Researchers investigating the role of 12‑lipoxygenase in inflammation, platelet function, or skin diseases (e.g., psoriasis) can use Methyl 2-amino-3-(oxolan-3-yl)propanoate as a chemical probe. Its concurrent assessment against the A2 adenosine receptor provides a built‑in selectivity control, allowing for more confident interpretation of pathway‑specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-3-(oxolan-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.